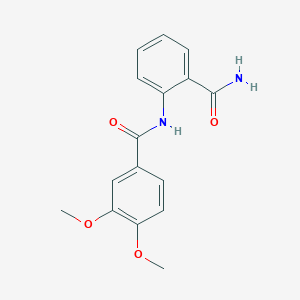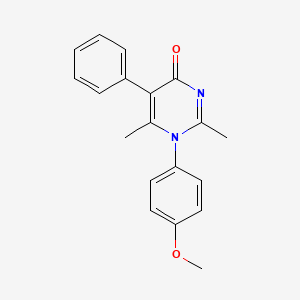
1-(Cyclohexylacetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylacetyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(Cyclohexylacetyl)piperidine-4-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of cyclohexylacetic acid with piperidine-4-carboxamide in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . This method yields the desired amide product with high purity and moderate to excellent yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
1-(Cyclohexylacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylacetylpiperidine-4-carboxylic acid, while reduction may produce cyclohexylacetylpiperidine-4-methanol.
Applications De Recherche Scientifique
1-(Cyclohexylacetyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of human coronaviruses by targeting viral proteins and interfering with viral RNA synthesis . The compound’s antiviral activity is attributed to its ability to bind to viral enzymes and prevent their proper functioning, thereby inhibiting viral replication.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylacetyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents, which may exhibit varying biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
1-(2-cyclohexylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c15-14(18)12-6-8-16(9-7-12)13(17)10-11-4-2-1-3-5-11/h11-12H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPCYWPIDEBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)



![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)



![N-((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5799818.png)


![5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)


